molecular formula C19H16N4O2S B14190513 Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-

Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-

Cat. No.: B14190513
M. Wt: 364.4 g/mol
InChI Key: KUVBDCALQZTPFR-UHFFFAOYSA-N
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Description

Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- is a complex organic compound with a unique structure that includes a phenol group, a pyrimidine ring, and a sulfonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

Major products formed from these reactions include nitrophenols, halogenated phenols, and quinones, which have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, modulation of protein-protein interactions, or disruption of cellular signaling pathways. The sulfonimidoyl group is particularly important for its biological activity, as it can form strong interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenol derivatives with sulfonimidoyl groups and pyrimidine rings. Examples include:

  • Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-4-pyrimidinyl]ethynyl]-
  • Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-6-pyrimidinyl]ethynyl]-

Uniqueness

Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]- is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonimidoyl group enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

3-[2-[2-[3-(methylsulfonimidoyl)anilino]pyrimidin-5-yl]ethynyl]phenol

InChI

InChI=1S/C19H16N4O2S/c1-26(20,25)18-7-3-5-16(11-18)23-19-21-12-15(13-22-19)9-8-14-4-2-6-17(24)10-14/h2-7,10-13,20,24H,1H3,(H,21,22,23)

InChI Key

KUVBDCALQZTPFR-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)NC2=NC=C(C=N2)C#CC3=CC(=CC=C3)O

Origin of Product

United States

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